1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one
Description
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one is a heterocyclic compound that features a unique bicyclic structure
Properties
IUPAC Name |
1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-3-9-8(7)5-10/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOCNIUGLEZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This process is a highly chemo- and stereoselective reaction, often referred to as a Hantzsch-type domino process. The reaction involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .
Chemical Reactions Analysis
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one has been investigated for its potential as a therapeutic agent. Research indicates that it may inhibit key enzymes involved in cancer progression and other diseases.
Case Studies:
- Protein Methyltransferase Inhibition: Derivatives of this compound have shown promise as inhibitors of protein methyltransferases, which are crucial in regulating gene expression and cellular signaling pathways. Initial studies demonstrated significant inhibition in vitro, suggesting potential for cancer treatment .
Organic Synthesis
This compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its synthesis often involves domino reactions that yield various derivatives with enhanced biological activities.
Synthesis Methods:
- The compound can be synthesized via a domino reaction of n-arylbromomaleimides with aminocrotonic acid esters, yielding polyfunctional derivatives suitable for further medicinal chemistry applications .
Material Science
The unique electronic properties of this compound make it a candidate for use in optoelectronic materials. These materials can be utilized in organic electronics such as light-emitting diodes (LEDs) and solar cells.
Research Findings:
- Studies have shown that materials based on this compound exhibit favorable electrochemical properties, making them suitable for integration into electronic devices .
Neuropharmacology
Research has explored the potential of this compound as an agonist for serotonin receptors, which play a significant role in mood regulation and neurological disorders.
Findings:
- Some derivatives have demonstrated high affinity for serotonin 5-HT receptors, indicating their potential as candidates for treating conditions like depression and anxiety .
Agrochemistry
Investigations into the agrochemical applications of this compound suggest its use as an insecticide or herbicide.
Preliminary Results:
- Early studies indicate effectiveness against specific pests while minimizing harm to non-target species, aligning with sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one can be compared with other similar compounds, such as:
Hexahydropyrrolo[2,3-b]indole derivatives: These compounds share a similar bicyclic structure but differ in their specific ring fusion and functional groups.
Pyrrolo[3,4-b]pyrrole derivatives: These compounds also feature a pyrrole ring but have different substituents and ring fusion patterns.
The uniqueness of this compound lies in its specific bicyclic structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.
Biological Activity
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one is a compound characterized by its unique structure that incorporates a bicyclic pyrrole moiety. This compound has garnered interest due to its potential biological activities, which are being explored in various research contexts.
- Chemical Formula : CHNO
- Molecular Weight : 154.21 g/mol
- CAS Number : 1186494-05-2
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in K562 cells, a human leukemia cell line. The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased cytosolic cytochrome c levels and apoptosis-related protein expression changes .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several pathogenic bacteria and fungi. These findings indicate potential applications in developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Neuroprotective Effects
In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It appears to modulate neurotransmitter systems and may help in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
Mechanistic Insights
The biological activity of this compound is thought to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases and disruption of mitochondrial integrity.
- Antimicrobial Action : Disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Neuroprotection : Reduction of oxidative stress and modulation of neuroinflammatory responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one?
- Methodology : The compound can be synthesized via multi-step organic reactions, including cyclization and acylation. For example, refluxing precursors in xylene with chloranil as an oxidizing agent for 25–30 hours, followed by purification via recrystallization from methanol, is a validated approach . Ensure inert conditions to prevent side reactions with incompatible materials like strong acids or bases .
Q. How should researchers purify this compound to achieve >97% purity?
- Methodology : Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. For crystalline derivatives, recrystallization from methanol or ethanol yields high-purity products. Monitor purity via HPLC or NMR spectroscopy .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Disposal : Treat as hazardous waste due to uncharacterized toxicity; incinerate at >800°C to avoid toxic fumes .
Q. How is the molecular structure confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELX programs for refinement and structure solution. SHELXL is ideal for high-resolution data .
- NMR/FTIR : Compare experimental H/C NMR peaks with computational predictions (e.g., DFT) to validate the bicyclic pyrrolo-pyrrole backbone .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity in novel reactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular docking : Screen for binding affinity with biological targets (e.g., histamine receptors) using AutoDock Vina .
- Reactivity prediction : Simulate interactions with electrophiles/nucleophiles using Gaussian09 .
Q. What strategies resolve contradictions in reported toxicity data?
- Methodology :
- Cross-validation : Compare acute toxicity assays (e.g., OECD Test Guideline 423) with in silico tools like ProTox-II .
- Dose-response studies : Conduct tiered testing (in vitro cytotoxicity → zebrafish embryo assays) to clarify discrepancies .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., quinazoline derivatives) to infer toxicity trends .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodology :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity) to identify robust conditions. For example, replacing xylene with DMF may reduce reflux time .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve stereoselectivity .
- Flow chemistry : Implement continuous-flow systems to enhance reproducibility and reduce byproducts .
Q. What analytical techniques characterize degradation products under stress conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–80°C), UV light, or acidic/basic conditions.
- LC-MS/MS : Identify degradation products using a C18 column and electrospray ionization.
- Stability studies : Monitor decomposition kinetics via Arrhenius plots to predict shelf life .
Q. How does the compound interact with biological macromolecules?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
